2,3,5-Trichlorophenyl acetate
Overview
Description
2,3,5-Trichlorophenyl acetate is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenol, where three chlorine atoms are substituted at the 2, 3, and 5 positions of the phenyl ring, and an acetate group is attached to the phenolic oxygen. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorophenyl acetate can be synthesized through the esterification of 2,3,5-trichlorophenol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of acetic anhydride is preferred due to its higher reactivity and lower by-product formation compared to acetyl chloride. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to yield 2,3,5-trichlorophenol and acetic acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2,3,5-Trichlorophenol and acetic acid.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2,3,5-Trichlorophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,3,5-trichlorophenyl acetate involves its interaction with biological molecules through its phenolic and acetate functional groups. The compound can undergo hydrolysis to release 2,3,5-trichlorophenol, which may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
- 2,4,5-Trichlorophenyl acetate
- 2,3,6-Trichlorophenyl acetate
- 2,4,6-Trichlorophenyl acetate
Each of these compounds has its own set of reactivity and applications, highlighting the importance of structural variations in determining the properties and uses of chlorinated phenyl acetates.
Properties
IUPAC Name |
(2,3,5-trichlorophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-4(12)13-7-3-5(9)2-6(10)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKQUZSHMROARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC(=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210959 | |
Record name | Phenol, 2,3,5-trichloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61925-88-0 | |
Record name | Phenol, 2,3,5-trichloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3,5-trichloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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